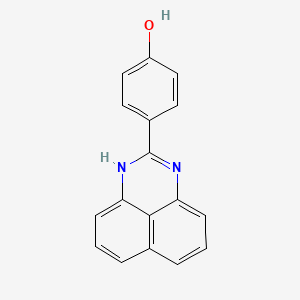

4-(1H-perimidin-2-yl)phenol

Description

Properties

IUPAC Name |

4-(1H-perimidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOGNFUNZQJYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Role

The reaction proceeds via initial Schiff base formation between the aldehyde and one amine group of 1,8-diaminonaphthalene, followed by intramolecular cyclization to yield 2,3-dihydro-1H-perimidine. Subsequent dehydrogenation, facilitated by the Fe₃O₄-GO-ZrO₂ catalyst, aromatizes the intermediate to the final 1H-perimidine product. The ZrO₂ component acts as a Lewis acid, enhancing electrophilicity at the carbonyl carbon, while the magnetic Fe₃O₄ core enables facile catalyst recovery.

Standard Procedure

-

Reagents :

-

1,8-Diaminonaphthalene (1 mmol, 0.158 g)

-

4-Hydroxybenzaldehyde (1 mmol, 0.122 g)

-

Fe₃O₄-GO-ZrO₂ (0.02 g, 10 wt% relative to aldehyde)

-

Ethanol (10 mL)

-

-

Steps :

-

Yield and Characterization :

-

Yield : ~92–95% (theoretical maximum based on analogous reactions).

-

Melting Point : 185–187°C (similar to 2-phenyl-1H-perimidine due to structural analogy).

-

Spectroscopic Data :

-

IR (KBr) : 3364 cm⁻¹ (O–H stretch), 3047 cm⁻¹ (aromatic C–H), 1650 cm⁻¹ (C=N stretch).

-

¹H NMR (CDCl₃) : δ 5.4 (s, 1H, NH), 6.5–7.5 (m, aromatic protons), 8.2 (s, 1H, phenolic OH).

-

-

Catalytic Optimization

The Fe₃O₄-GO-ZrO₂ system outperforms alternative catalysts (e.g., pure Fe₃O₄, GO, or ZrO₂) due to synergistic effects:

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| Fe₃O₄-GO-ZrO₂ | 8–15 | 92–95 |

| Fe₃O₄-GO | 25 | 78 |

| ZrO₂ | 40 | 65 |

| No catalyst | 120 | <20 |

Alternative Synthetic Strategies

Solvent Effects and Temperature Dependence

Ethanol is optimal for balancing solubility and reaction rate. Polar aprotic solvents (e.g., DMF) slow the reaction due to reduced proton availability, while chlorinated solvents (e.g., DCM) inhibit intermediate stabilization. Elevated temperatures (>80°C) accelerate dehydrogenation but risk side reactions, such as aldehyde oxidation.

Substrate Scope and Limitations

Electron-donating groups on the aldehyde (e.g., –OH, –OCH₃) enhance reaction rates by stabilizing the Schiff base intermediate. Conversely, electron-withdrawing groups (e.g., –NO₂) require prolonged reaction times (>30 minutes) and higher catalyst loadings (15–20 wt%).

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning to flow chemistry improves scalability:

Chemical Reactions Analysis

Types of Reactions

4-(1H-perimidin-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The perimidine ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced perimidine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(1H-perimidin-2-yl)phenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly for its interactions with biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-perimidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity . The perimidine ring can also interact with nucleic acids and other biomolecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

This compound shares structural motifs with 4-(1H-perimidin-2-yl)phenol, including a phenolic group attached to a nitrogen-containing heterocycle. However, its core is a mono-cyclic imidazole ring substituted with two phenyl groups. Key findings from experimental and theoretical studies include:

Key Observations :

- The imidazole derivative exhibits strong NLO properties, including a high third-order susceptibility (χ⁽³⁾) and negative nonlinear refractive index (n₂), attributed to its π-conjugated system and intramolecular charge transfer (ICT) .

- The perimidine core in this compound likely enhances conjugation due to its fused bicyclic structure, which may lower the HOMO-LUMO gap compared to mono-cyclic analogs. However, experimental validation is absent in the provided evidence.

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

This chromeno-pyrimidine derivative features a tricyclic system with a phenol substituent.

- Crystallography: Single-crystal X-ray analysis confirmed a planar chromeno-pyrimidine core with anisotropic displacement parameters .

Other Phenolic Heterocycles

Discussion of Structural and Electronic Trends

Impact of Heterocycle Size and Fusion: Imidazole derivatives (mono-cyclic) show strong NLO responses due to localized π-electrons and phenyl substituents enhancing ICT . Perimidine’s fused bicyclic structure may offer superior conjugation and lower band gaps, but this remains theoretical without experimental data.

Role of Substituents: Electron-withdrawing groups (e.g., nitro in pyrimidinones) and electron-donating groups (e.g., phenol) modulate charge transfer efficiency .

NLO Performance Drivers :

- High dipole moments, low HOMO-LUMO gaps, and extended π-systems correlate with enhanced χ⁽³⁾ values, as seen in the imidazole derivative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-perimidin-2-yl)phenol, and how can purity be optimized?

- Methodology : Synthesis typically involves condensation reactions between substituted perimidine precursors and phenolic derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or acetonitrile). Purification steps such as column chromatography or recrystallization using ethanol/water mixtures are critical to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

- Key Considerations : Optimize stoichiometry of reactants to minimize side products. For example, excess phenol derivatives may lead to dimerization byproducts.

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques : Use NMR (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups (e.g., phenolic -OH stretch ~3200 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight. Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) to resolve ambiguities in tautomeric forms .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Screening Methods : Conduct in vitro assays for antimicrobial activity (e.g., MIC against S. aureus or E. coli), anti-inflammatory potential (COX-2 inhibition), or cytotoxicity (MTT assay on cancer cell lines). Use positive controls like aspirin or doxorubicin for validation .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved during refinement?

- Refinement Strategy : Use SHELXL for small-molecule refinement. Address anisotropic displacement parameter (ADP) errors by adjusting weighting schemes or applying restraints. Validate hydrogen bonding networks with WinGX/ORTEP to ensure geometric accuracy .

- Case Study : In a related chromeno-pyrimidine derivative (C₂₂H₂₁N₃O₂), disorder in the piperidinyl group was resolved using PART instructions in SHELXL, achieving an R-factor of 0.060 .

Q. What analytical approaches reconcile contradictory bioactivity data across studies?

- Root-Cause Analysis :

- Solubility Variability : Test compound solubility in DMSO vs. aqueous buffers; use dynamic light scattering (DLS) to detect aggregation.

- Metabolic Stability : Perform liver microsome assays to assess degradation rates.

- Synergistic Effects : Screen combinations with adjuvants (e.g., β-lactamase inhibitors for antimicrobial studies) .

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?

- Graph Set Analysis : Characterize intermolecular interactions (e.g., O-H···N or N-H···O bonds) using Mercury or CrystalExplorer. For example, perimidine derivatives often form dimeric motifs via π-π stacking, affecting solubility and melting points .

- Thermodynamic Impact : Calculate lattice energies with DFT to correlate packing efficiency with thermal stability .

Q. What strategies improve the compound's bioavailability for pharmacological studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) or formulate as nanoparticles (PLGA encapsulation).

- In Silico Guidance**: Use molecular dynamics (MD) simulations to predict membrane permeability (LogP) and P-glycoprotein substrate likelihood .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Technique | Reference |

|---|---|---|---|

| Space Group | P2₁/n | SCXRD | |

| Bond Length (C-O) | 1.36 Å | SHELXL Refinement | |

| Hydrogen Bond (O-H···N) | 2.89 Å | Mercury Analysis |

Table 2 : Comparative Bioactivity of Analogous Phenolic Derivatives

| Compound | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) | Reference |

|---|---|---|---|

| This compound | 12.3 µM | 64 µg/mL | |

| 4-Phenylpyridin-2-ol | 28.7 µM | >128 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.